CZC-25146 hydrochloride mechanism of action
CZC-25146 hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of CZC-25146 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CZC-25146 hydrochloride is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3] CZC-25146 demonstrates nanomolar potency against both wild-type LRRK2 and the pathogenic G2019S mutant.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of CZC-25146 hydrochloride, including its primary and secondary targets, its effects on cellular signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action
The primary mechanism of action of CZC-25146 hydrochloride is the direct inhibition of the kinase activity of LRRK2.[2][3] LRRK2 is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain. The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation and leads to increased kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease. CZC-25146 hydrochloride is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, preventing the phosphorylation of its substrates.[3] By inhibiting LRRK2 kinase activity, CZC-25146 has been shown to prevent mutant LRRK2-induced neuronal injury and death in vitro.[1][3]
Beyond its primary target, CZC-25146 has been profiled against a broad panel of kinases and has been found to also inhibit Polo-like kinase 4 (PLK4), Cyclin G-associated kinase (GAK), Tyrosine-protein kinase-like 1 (TNK1), Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C) with high potency.[1][2][5]
Data Presentation
Table 1: In Vitro Potency of CZC-25146
| Target | Assay Type | IC50 (nM) | Reference |
| Human Wild-Type LRRK2 | TR-FRET Kinase Assay | 4.76 | [1][4][6] |
| Human G2019S Mutant LRRK2 | TR-FRET Kinase Assay | 6.87 | [1][4][6] |
Table 2: Cellular Activity of CZC-25146
| Cellular Model | Effect | EC50 (nM) | Reference |
| Primary Rodent Cortical Neurons (expressing G2019S LRRK2) | Attenuation of neuronal injury and death | ~100 | [1][3] |
| Primary Human Cortical Neurons (expressing G2019S LRRK2) | Attenuation of neurite defects | ~4 | [3] |
Table 3: Selectivity Profile of CZC-25146
| Kinase Target | Inhibition | Reference |
| PLK4 | High Potency | [1][2][5] |
| GAK | High Potency | [1][2][5] |
| TNK1 | High Potency | [1][2][5] |
| CAMKK2 | High Potency | [1][2][5] |
| PIP4K2C | High Potency | [1][2][5] |
Experimental Protocols
LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the kinase activity of LRRK2 by measuring the phosphorylation of a substrate peptide. The IC50 values for CZC-25146 were determined using a TR-FRET-based assay.[3]
Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., FITC) on the substrate peptide. Phosphorylation of the substrate by LRRK2 brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 by CZC-25146 reduces substrate phosphorylation and thus decreases the FRET signal.
General Protocol:
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Reagents: Recombinant human wild-type or G2019S LRRK2, LRRKtide substrate, ATP, assay buffer, anti-phospho-LRRKtide antibody labeled with a donor fluorophore, and a streptavidin-conjugated acceptor fluorophore.
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Procedure: a. In a 384-well plate, add CZC-25146 hydrochloride at various concentrations. b. Add the LRRK2 enzyme and the LRRKtide substrate. c. Initiate the kinase reaction by adding ATP. The ATP concentration is typically kept at or near the Km for LRRK2 (~100 µM).[3] d. Incubate the reaction at room temperature. e. Stop the reaction and add the detection reagents (antibody and acceptor fluorophore). f. Incubate to allow for antibody-antigen binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
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Data Analysis: The ratio of acceptor to donor emission is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Chemoproteomics-Based Selectivity Profiling
The selectivity of CZC-25146 was assessed using a quantitative mass spectrometry-based chemoproteomics approach to determine its binding affinity against a large number of kinases from cell lysates.[3]
Principle: This method utilizes an affinity matrix ("Kinobeads") containing immobilized, non-selective kinase inhibitors to capture a significant portion of the cellular kinome.[3] The binding of kinases from a cell lysate to these beads is then competed with the free drug (CZC-25146). The amount of each kinase bound to the beads in the presence of different concentrations of the inhibitor is quantified by mass spectrometry.
General Protocol:
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Lysate Preparation: Prepare lysates from relevant cells or tissues (e.g., HeLa, Jurkat/Ramos mixture, mouse brain).[3]
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Competition Binding: a. Incubate the cell lysate with varying concentrations of CZC-25146 hydrochloride. b. Add the Kinobeads matrix to the lysate and inhibitor mixture.[3] c. Incubate to allow for binding of kinases to the beads.
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Enrichment and Digestion: a. Wash the beads to remove non-specifically bound proteins. b. Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
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LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
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Data Analysis: The abundance of each identified kinase at different inhibitor concentrations is used to generate concentration-response curves and determine the IC50 for each kinase.
Mutant LRRK2-Induced Neuronal Toxicity and Neurite Morphology Assay
This cell-based assay was used to evaluate the neuroprotective effects of CZC-25146 against toxicity induced by mutant LRRK2 expression in primary neurons.[3]
Principle: Overexpression of mutant LRRK2 (e.g., G2019S or R1441C) in primary neurons leads to neuronal injury, characterized by neurite retraction and cell death.[3] The neuroprotective effect of CZC-25146 is quantified by measuring the rescue of these phenotypes.
General Protocol:
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Cell Culture and Transfection: a. Culture primary rodent or human cortical neurons. b. Transfect the neurons with constructs encoding mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., eGFP) for visualization of neuronal morphology.[3]
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Compound Treatment: Treat the transfected neurons with various concentrations of CZC-25146 hydrochloride at the time of transfection.[3]
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Incubation: Incubate the cells for a defined period (e.g., 2-7 days) to allow for the expression of the mutant protein and the development of the toxic phenotype.[1]
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Assessment of Neuronal Injury: a. Fixation and Staining: Fix the cells and, if necessary, stain with neuronal markers. b. Imaging: Acquire images using a high-content imaging system. c. Analysis: Quantify neuronal viability (e.g., by counting viable neurons with intact neurites) and neurite morphology (e.g., average neurite length, number of branch points) using a computerized algorithm.[3] Cell death can also be assessed using a TUNEL assay to measure DNA fragmentation.[3]
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Data Analysis: The data are expressed as a percentage of the control (vehicle-treated cells expressing mutant LRRK2). The EC50 value is determined by plotting the neuroprotective effect against the logarithm of the inhibitor concentration.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
